Methyl 3-bromo-2,5-dichlorobenzoate
Description
Methyl 3-bromo-2,5-dichlorobenzoate (CAS: 933585-62-7) is a halogenated aromatic ester with the molecular formula C₈H₅BrCl₂O₂. It features a bromine atom at the 3-position and chlorine atoms at the 2- and 5-positions on the benzene ring, with a methyl ester group at the 1-position. This compound is primarily used as a medical intermediate in pharmaceutical synthesis, leveraging its reactive halogen substituents for further functionalization . Its physical properties include a purity of 97%, storage recommendations at 2–8°C, and hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Properties
IUPAC Name |
methyl 3-bromo-2,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMVBWKRRWAFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves esterifying 3-bromo-2,5-dichlorobenzoic acid with methanol under acid catalysis. Sulfuric acid (H₂SO₄) is the preferred catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by methanol.
Key Parameters:
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Molar Ratio: 1:5 (acid:methanol)
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Catalyst Loading: 10–15% v/v H₂SO₄
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Temperature: Reflux (65–70°C)
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Duration: 6–8 hours
Procedure:
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Combine 3-bromo-2,5-dichlorobenzoic acid (1 eq), methanol (5 eq), and H₂SO₄ in a round-bottom flask.
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Reflux with stirring until TLC confirms complete consumption of starting material.
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Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.
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Concentrate under reduced pressure and purify via recrystallization (hexane:EtOAc 4:1).
Yield Optimization
Yields typically range from 75–85%. Higher methanol ratios (>5 eq) reduce side products but complicate purification. Continuous flow reactors in industrial settings improve mass transfer, boosting yields to 90–92%.
Sequential Halogenation of Methyl Benzoate Derivatives
Bromination-Chlorination Protocol
An alternative route involves brominating and chlorinating methyl benzoate derivatives. This method is advantageous when dichlorinated precursors are unavailable.
Step 1: Bromination
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Substrate: Methyl 2,5-dichlorobenzoate
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Reagent: Br₂ (1.1 eq) in CCl₄
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Catalyst: AlCl₃ (0.2 eq)
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Conditions: 55–60°C, 3 hours
Step 2: Chlorination Adjustment
Regiochemical Control
The use of Lewis acids (AlCl₃) directs electrophilic substitution to the meta position relative to existing substituents. Steric effects from the methyl ester group further enhance selectivity for the 3-position during bromination.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols favor continuous flow reactors for esterification due to:
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Enhanced Heat Transfer: Maintains optimal temperature for exothermic reactions.
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Reduced Side Reactions: Shorter residence times minimize decomposition.
Typical Setup:
| Parameter | Value |
|---|---|
| Reactor Volume | 20 L |
| Flow Rate | 5 L/h |
| Temperature | 70°C |
| Catalyst | H₂SO₄ (10% v/v) |
| Residence Time | 45 min |
Purification and Characterization
Recrystallization Techniques
Crude product purity (80–85%) is upgraded to >98% via recrystallization:
Solvent Systems:
Analytical Validation
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HPLC: Purity >98% (C18 column, 70:30 MeOH:H₂O).
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NMR (¹H): δ 3.89 (s, 3H, OCH₃), 7.51 (d, J=8.5 Hz, 1H), 7.78 (d, J=2.4 Hz, 1H).
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MS (EI): m/z 284.9 [M]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Esterification | 85 | 98 | Moderate | 120 |
| Sequential Halogenation | 78 | 95 | High | 90 |
| Continuous Flow | 92 | 99 | High | 80 |
Key Findings:
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Continuous flow synthesis offers the best balance of yield and cost for industrial applications.
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Sequential halogenation is preferable when dichlorinated precursors are unavailable, despite lower yields.
Challenges and Mitigation Strategies
Over-Halogenation
Uncontrolled Cl₂ or Br₂ addition leads to polyhalogenated byproducts. Strategies include:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-2,5-dichlorobenzoate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 3-bromo-2,5-dichlorobenzoic acid.
Oxidation: Complex aromatic compounds with additional functional groups.
Scientific Research Applications
Chemistry: Methyl 3-bromo-2,5-dichlorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also be used in the development of new drugs with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of methyl 3-bromo-2,5-dichlorobenzoate involves its interaction with specific molecular targets in biological systems. The bromine and chlorine atoms on the benzene ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The reactivity, solubility, and applications of methyl benzoate derivatives are heavily influenced by the positions and types of substituents . Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Substituents | Molecular Formula | Similarity Score | Key Applications |
|---|---|---|---|---|---|
| Methyl 3-bromo-2,5-dichlorobenzoate | 933585-62-7 | 3-Br, 2,5-Cl | C₈H₅BrCl₂O₂ | - | Medical intermediate |
| Methyl 4-bromo-2-chlorobenzoate | 885532-41-2 | 4-Br, 2-Cl | C₈H₆BrClO₂ | 0.94 | Unknown |
| 4-Bromo-2,5-dichlorobenzoic acid | 933585-58-1 | 4-Br, 2,5-Cl, -COOH | C₇H₃BrCl₂O₂ | 0.90 | Pharmaceutical synthesis |
| Methyl 3-bromo-5-chlorobenzoate | 21739-92-4 | 3-Br, 5-Cl | C₈H₆BrClO₂ | 0.88 | Chemical intermediate |
| Methyl 3-bromo-4,5-dichlorobenzoate | 1160574-77-5 | 3-Br, 4,5-Cl | C₈H₅BrCl₂O₂ | - | Medical intermediate |
Key Observations :
- Functional Groups : The carboxylic acid derivative (4-Bromo-2,5-dichlorobenzoic acid) exhibits higher polarity and water solubility compared to ester analogues, making it suitable for ionic interactions in drug formulations .
- Halogen Composition: Methyl 3-bromo-4,5-dichlorobenzoate (CAS 1160574-77-5), with chlorine at 4,5-positions instead of 2,5-, demonstrates how minor positional changes can drastically affect biological activity and synthetic pathways .
Physical and Chemical Properties
- Molecular Weight and Boiling Points: Bromine’s high atomic mass increases molecular weight (e.g., 312.94 g/mol for this compound) compared to non-brominated analogues like Methyl-3,5-dichlorobenzoate (Catalog# S-1345-MEO, C₈H₆Cl₂O₂), which lacks bromine .
- Solubility : Esters generally exhibit lower water solubility than their carboxylic acid counterparts. For example, this compound is less polar than 4-Bromo-2,5-dichlorobenzoic acid, limiting its use in aqueous systems .
- Reactivity : Bromine’s electron-withdrawing nature enhances electrophilic substitution reactivity at meta/para positions, whereas chlorine’s smaller size allows for tighter crystal packing, affecting melting points .
Biological Activity
Methyl 3-bromo-2,5-dichlorobenzoate (MBDC) is a halogenated aromatic compound that has recently attracted attention for its diverse biological activities. This article delves into the compound's biological properties, including its mechanisms of action, pharmacological potential, and specific case studies highlighting its effects on various biological systems.
Chemical Structure and Properties
MBDC has the molecular formula C9H6BrCl2O2 and a molecular weight of 283.94 g/mol. The presence of bromine and chlorine substituents on the benzene ring enhances its reactivity and biological properties. MBDC typically appears as a solid at room temperature and is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
The biological activity of MBDC can be attributed to several mechanisms:
- Electrophilic Aromatic Substitution : MBDC likely undergoes electrophilic aromatic substitution, where the electrophile forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate that subsequently leads to substituted products.
- Biochemical Pathways : The compound is involved in various biochemical pathways, particularly in its role as an intermediate in synthesizing more complex organic molecules.
Antimicrobial Activity
Recent studies have demonstrated that MBDC and its derivatives exhibit significant antimicrobial activity. For instance, research focused on flavonoids synthesized using MBDC revealed that certain derivatives showed strong inhibitory effects against pathogenic bacteria while promoting the growth of beneficial probiotic bacteria such as Lactobacillus acidophilus and Pediococcus pentosaceus.
Table 1: Inhibitory Effects of Flavonoids Derived from MBDC
| Compound Name | Pathogenic Bacteria Inhibition | Probiotic Bacteria Stimulation |
|---|---|---|
| 6-Chloro-8-nitroflavone | Strong | Weak |
| 6-Chloro-8-nitroflavanone | Moderate | Strong |
| 6-Bromo-8-nitroflavanone | Weak | Moderate |
Pharmacological Potential
MBDC has been explored for its potential use in drug development. Its interactions with various biomolecules suggest it could serve as a lead compound for designing new pharmaceuticals targeting specific biological pathways.
Case Studies
- Antimicrobial Properties : A study highlighted the synthesis of flavonoid derivatives from MBDC that exhibited selective antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections.
- Environmental Impact : Research into the degradation of MBDC by microbial strains has shown promising results in bioremediation efforts, where specific bacteria can metabolize halogenated compounds, thus reducing environmental toxicity .
Toxicity and Safety Profile
Understanding the toxicity profile of MBDC is crucial for its application in pharmaceuticals and industry. Toxicity assessments indicate that while certain derivatives exhibit significant biological activity, they also possess varying degrees of toxicity which necessitates careful evaluation before clinical application .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-bromo-2,5-dichlorobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 3-bromo-2,5-dichlorobenzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Optimization involves controlling reaction temperature (60–80°C) and stoichiometry. Purity assessment via HPLC or GC (≥95% purity thresholds, as seen in analogous bromo-chloro benzoate derivatives in reagent catalogs) is critical . Post-synthesis purification via recrystallization or column chromatography is advised to remove unreacted starting materials.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm substituent positions and ester group integrity. Compare chemical shifts with analogous compounds (e.g., methyl 3-bromo-2,6-dichlorobenzoate, δ ~3.9 ppm for methoxy protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical ~283.93 g/mol) and fragmentation patterns .
- Thermal Properties : Differential Scanning Calorimetry (DSC) determines melting points, while boiling points can be extrapolated using Clausius-Clapeyron equations based on vapor pressure data .
Q. What analytical techniques are suitable for assessing purity and stability during storage?
- Methodological Answer :
- Chromatography : GC or HPLC with UV detection (λ ~254 nm) monitors degradation products. Kanto Reagents’ catalog specifies >95% purity thresholds for similar halogenated benzoates .
- Stability Tests : Accelerated aging studies under varying temperatures (4°C, 25°C) and humidity levels (40–80% RH) assess shelf life. NMR or FTIR tracks hydrolytic degradation of the ester group.
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to steer electrophilic substitution. For example, bromination of 2,5-dichlorobenzoic acid derivatives can be directed using meta-substituent effects .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may enable late-stage bromination at the 3-position, though steric hindrance from adjacent chloro groups requires ligand optimization .
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potentials, identifying electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis data .
- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, THF) to predict solubility and aggregation behavior.
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Diffraction : Use SHELXTL for structure refinement. The SHELX suite is robust for small-molecule crystallography, even with heavy atoms (Br, Cl), but requires high-quality single crystals .
- Twinned Data Handling : For challenging crystals, SHELXL’s TWIN/BASF commands correct for twinning artifacts, ensuring accurate bond-length/angle measurements .
Q. What are the contradictions in reported spectroscopic data for halogenated benzoates, and how can they be reconciled?
Q. Table 1: Key Physicochemical Properties (Predicted/Experimental)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 283.93 g/mol | |
| Density | ~1.695 g/cm³ | |
| Boiling Point | 314.0 ± 37.0 °C | |
| LogP | 3.31 |
Q. Table 2: Common Contaminants in Synthesis
| Contaminant | Detection Method | Mitigation Strategy |
|---|---|---|
| Unreacted Benzoic Acid | HPLC (retention time ~4.2 min) | Acid-base extraction |
| Di-halogenated Byproducts | GC-MS (m/z ~280–300) | Fractional crystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
